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BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL-

Cat. No.: B13955186
CAS No.: 63018-63-3
M. Wt: 335.2 g/mol
InChI Key: LMIYILXYMXQTNN-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research

Polycyclic aromatic hydrocarbons are a large group of organic compounds characterized by the presence of two or more fused aromatic rings. taylorandfrancis.comnih.gov They are ubiquitous in the environment, formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. taylorandfrancis.com Many PAHs are known to be potent carcinogens, with their cancer-causing properties extensively studied in both animal models and human populations. researchgate.netnih.govoup.com

Benz(a)anthracene (B33201) is a four-ring PAH that serves as a parent compound for a wide range of carcinogenic derivatives. epa.govornl.gov While benz(a)anthracene itself is considered a weak carcinogen, the addition of substituent groups, such as methyl (CH₃) and halogen atoms, to its basic structure can dramatically alter its biological activity. tandfonline.comepa.gov The study of these substituted benz(a)anthracenes is crucial for understanding structure-activity relationships within the PAH class of carcinogens.

Significance of Substituted Benz(a)anthracenes in Experimental Carcinogenesis

The carcinogenicity of substituted benz(a)anthracenes is highly dependent on the nature and position of the substituent groups on the aromatic ring system. tandfonline.comresearchgate.net Methylation, for instance, can significantly enhance the carcinogenic potency of benz(a)anthracene. One of the most well-studied and potent carcinogenic PAHs is 7,12-dimethylbenz(a)anthracene (DMBA). researchgate.net The methyl groups in the 7- and 12-positions are critical for its high carcinogenic activity, which is attributed to the formation of reactive metabolites that can bind to DNA and cause mutations. researchgate.net

Halogenation, the introduction of halogen atoms like bromine, also plays a significant role in modifying the carcinogenic potential of PAHs. The presence of a bromine atom can influence the metabolic activation of the molecule, potentially leading to the formation of different DNA adducts. For example, research on 7-bromomethylbenz[a]anthracene has shown it to be a modest initiator of tumors but a powerful promoter. nih.gov

The compound 8-bromo-7,12-dimethylbenz(a)anthracene combines both methylation at the highly influential 7 and 12 positions with halogenation at the 8-position. This specific substitution pattern suggests a complex interplay of electronic and steric effects that would be of significant interest in experimental carcinogenesis. The presence of the methyl groups at the 7- and 12-positions is a strong indicator of high carcinogenic potential, while the bromine at the 8-position could further modulate this activity.

Historical Perspective of Research on Related Methylated and Halogenated Benz(a)anthracenes

Historically, research into the carcinogenicity of substituted benz(a)anthracenes has been a central theme in chemical carcinogenesis. Early studies in the mid-20th century systematically investigated the effects of methyl substitution at various positions on the benz(a)anthracene nucleus. epa.gov These studies established that methylation at the 7- and 12-positions resulted in a particularly potent carcinogen, DMBA. researchgate.net

Subsequent research focused on understanding the metabolic pathways of these compounds and how they lead to the formation of ultimate carcinogens that interact with cellular macromolecules like DNA. The "bay region" theory of PAH carcinogenesis, for example, was developed in part through studies of benz(a)anthracene and its derivatives, postulating that diol epoxides in the "bay region" of the molecule are the ultimate reactive forms. scielo.org.mxnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15Br B13955186 BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- CAS No. 63018-63-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63018-63-3

Molecular Formula

C20H15Br

Molecular Weight

335.2 g/mol

IUPAC Name

8-bromo-7,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H15Br/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11H,1-2H3

InChI Key

LMIYILXYMXQTNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)Br

Origin of Product

United States

Advanced Synthetic Methodologies and Analog Development for Research Purposes

Strategies for the Synthesis of BENZ(a)ANTHRACENE (B33201), 8-BROMO-7,12-DIMETHYL- and Related Derivatives

The synthesis of specifically substituted benz(a)anthracene derivatives is a complex task that requires precise control over regioselectivity. The general approach often involves the construction of the core tetracyclic system followed by the introduction of substituents, or the use of appropriately substituted precursors in cyclization reactions. beilstein-journals.orgrsc.org

The introduction of a bromine atom onto the benz(a)anthracene skeleton is typically achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control the position of substitution.

Common brominating agents include elemental bromine (Br₂) and N-Bromosuccinimide (NBS). cambridgescholars.com While Br₂ in a suitable solvent can be used for direct bromination of the aromatic ring, NBS is often employed for allylic or benzylic bromination but can also serve as a source of electrophilic bromine under specific conditions, sometimes with a catalyst. cambridgescholars.comorgsyn.org For instance, the bromination of anthracene (B1667546) with bromine in carbon tetrachloride yields 9,10-dibromoanthracene. orgsyn.org

The regioselectivity of bromination on the 7,12-dimethylbenz(a)anthracene scaffold is influenced by the directing effects of the existing alkyl groups and the electronic properties of the different rings. Achieving substitution specifically at the C8 position requires careful optimization of conditions to favor substitution on the 'A' ring of the benz(a)anthracene system. Halodesilylation, where a trimethylsilyl (B98337) (TMS) group is first installed at the desired position and then replaced by a halogen, can be a powerful strategy for achieving high regioselectivity. nih.gov

Table 1: Selected Bromination Reagents and Applications

Reagent Substrate Type Typical Conditions Reference
Bromine (Br₂) Anthracene Carbon tetrachloride, room temp. orgsyn.org
N-Bromosuccinimide (NBS) Unsaturated & Aromatic Compounds Mild conditions, radical initiator or acid catalyst cambridgescholars.com

The introduction of methyl groups at the C7 and C12 positions is a key step in the synthesis of DMBA and its derivatives. A widely used and effective method starts from the corresponding benz(a)anthracene-7,12-dione. This dione (B5365651) can be reacted with an organometallic reagent such as methyllithium (B1224462) (CH₃Li) or a methylmagnesium halide (CH₃MgX) in a Grignard reaction. epa.gov

This reaction proceeds via nucleophilic addition of the methyl group to the carbonyl carbons, forming a 7,12-dihydro-7,12-dihydroxy-7,12-dimethyl intermediate. epa.gov Subsequent reduction of this diol, for example, by treatment with a mixture of hydrochloric acid and stannous chloride (HCl-SnCl₂), removes the hydroxyl groups and re-establishes the aromatic system, yielding the 7,12-dimethylbenz(a)anthracene product. epa.gov

The synthesis of a complex molecule like BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- is inherently a multi-step process where the order of reactions is critical. youtube.com A plausible synthetic route could begin with the synthesis of 8-bromobenz(a)anthracene-7,12-dione. This precursor could potentially be synthesized via a [2+4] cycloaddition (Diels-Alder) reaction between a substituted styrene (B11656) and 1,4-naphthoquinone, a strategy used for preparing various bromobenz(a)anthracene-7,12-diones. iaea.org

Once the 8-bromo-7,12-dione is obtained, the methylation at C7 and C12 can be performed as described above using methyllithium or a Grignard reagent, followed by reduction to yield the final product. epa.gov Throughout this multi-step synthesis, controlled conditions are paramount. This includes the careful management of reaction temperatures, the exclusion of air and moisture for organometallic reactions, and the use of appropriate solvents and purification techniques (e.g., chromatography) to isolate intermediates and the final product with high purity. nih.govyoutube.com

Table 2: Example Multi-step Synthesis Strategy

Step Reaction Reagents/Conditions Intermediate/Product Reference
1 Cycloaddition Substituted Styrene + 1,4-Naphthoquinone 8-Bromobenz(a)anthracene-7,12-dione iaea.org
2 Grignard Reaction Methyllithium (CH₃Li) or CH₃MgBr 8-Bromo-7,12-dihydro-7,12-dihydroxy-7,12-dimethylbenz(a)anthracene epa.gov

Design and Synthesis of Site-Specifically Modified BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- Analogs for Mechanistic Probes

To investigate the metabolic activation and mechanism of action of carcinogenic PAHs, researchers design and synthesize specifically modified analogs. These analogs can act as mechanistic probes by blocking or altering metabolic pathways. For example, substituting a hydrogen atom with a fluorine atom can block metabolic oxidation at that site. nih.gov

The synthesis of a 5-fluoro-7,12-dimethylbenz(a)anthracene (5F-DMBA) has been reported, and studies showed that this modification significantly reduced the compound's carcinogenicity. nih.gov This was correlated with a decrease in the extent of DNA binding compared to the parent DMBA, suggesting that metabolic activation in the 'A' ring, which includes the bay region, is critical for its carcinogenic activity. nih.govelsevierpure.com Similarly, analogs with reduced A-rings, such as 1,2-dihydro-DMBA and 1,2,3,4-tetrahydro-DMBA, have been synthesized to probe the role of this specific region in metabolism. nih.gov

The synthesis of an 8-bromo-DMBA analog fits within this paradigm. The bulky bromine atom at the 8-position could sterically hinder the enzymatic processes involved in the metabolic activation of the nearby bay region (the region between positions 1 and 12), providing a valuable tool for probing these biochemical pathways.

Radiosynthesis and Isotopic Labeling for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable for metabolic tracing studies, allowing researchers to follow the fate of a molecule in biological systems. Radiosynthesis often involves incorporating radioactive isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are also widely used and can be detected by mass spectrometry. frontiersin.org

A general method for preparing specifically deuterium-labeled benz(a)anthracenes and DMBAs has been developed. iaea.org This strategy involves the preparation of a bromo-substituted precursor, such as 2-, 3-, or 4-bromobenz(a)anthracene. This bromo-derivative is then subjected to lithiation using an organolithium reagent like t-butyllithium, which replaces the bromine atom with lithium. The resulting aryllithium intermediate is then quenched with deuterium oxide (D₂O), which introduces a deuterium atom at the specific site with high isotopic incorporation (>95%). iaea.org

This methodology could be adapted to synthesize 8-deuterio-7,12-dimethylbenz(a)anthracene by starting with BENZ(a)ANTHRACENE, 8-BROMO-7,12-DIMETHYL- itself. Such labeled analogs are crucial for quantitative studies of metabolism, DNA adduct formation, and pharmacokinetics, providing precise information on how the compound is processed and distributed within an organism. nih.govnih.gov

Modulation of Benz a Anthracene, 8 Bromo 7,12 Dimethyl Biological Activity and Mechanistic Interventions

Influence of Metabolic Enzyme Induction/Inhibition on Carcinogenesis

The carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) like 7,12-dimethylbenz(a)anthracene (DMBA) is intrinsically linked to their metabolic activation. This process is primarily mediated by monooxygenase enzymes, which can be induced by various compounds. aacrjournals.org The metabolic activation of DMBA is a critical step for its carcinogenic and mutagenic effects. medicopublication.com

The hydroxylation of the 7-methyl group is a crucial initial step in its pathway to carcinogenesis. medicopublication.com Subsequent metabolism leads to a variety of metabolites with different toxicities, with trans-3,4-dihydrodiol-1,2-epoxide being identified as the ultimate carcinogenic product of DMBA. medicopublication.com These metabolic products can disrupt the cellular balance by overproducing free radicals, prompting the body to modulate antioxidant enzyme activities to counteract the damage. medicopublication.com

Microsomal and nuclear enzyme activities are inducible by pretreatment with substances like phenobarbital or 3-methylcholanthrene. aacrjournals.org Studies have shown that the rate of metabolite formation by microsomes is significantly higher—five to twenty times greater—than by nuclei for DMBA. aacrjournals.org An inhibitor of epoxide hydratase, 1,2-epoxy-3,3,3-trichloropropane, has been shown to eliminate the formation of dihydrodiol and significantly inhibit the creation of several other DMBA metabolites. nih.gov This suggests that specific enzymatic pathways are critical for the activation of these compounds and that their inhibition can reduce carcinogenic potential. nih.gov

Role of the Aryl Hydrocarbon Receptor (AhR) in Mediating Responses

The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that plays a pivotal role in mediating the toxic and carcinogenic effects of PAHs. nih.gov Environmental pollutants such as DMBA exert many of their effects through the activation of AhR. nih.govmdpi.com This receptor is expressed in breast cancer cells and tumors, and in some studies, it is considered a negative prognostic factor for patient survival. nih.gov

Upon binding a ligand like DMBA, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. This complex then binds to specific DNA sequences, known as xenobiotic response elements (XREs), in the promoter regions of target genes, initiating their transcription. nih.gov This signaling pathway is functional in rat mammary tumors, as confirmed by the presence of AhR mRNA and protein extracts. nih.gov

The activation of AhR can lead to varied outcomes. For instance, some AhR agonists have been shown to inhibit DMBA-induced mammary tumor growth, suggesting they can act as indirect-acting antiestrogens. nih.gov Conversely, prenatal exposure to the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) enhanced DMBA-induced mammary cancer formation. nih.gov The specific cellular response appears to depend on the ligand, the cell type, and the timing of exposure. The AhR signaling pathway's role is complex, with evidence suggesting it can have both tumor-promoting and tumor-suppressing functions. nih.gov

Chemopreventive and Inhibitory Strategies in Experimental Models

Various natural and synthetic compounds have been investigated for their ability to inhibit the carcinogenesis induced by DMBA in experimental settings. These strategies often target the metabolic activation of the carcinogen, the signaling pathways it triggers, or the cellular damage it causes.

Intervention with Retinoids and Related Compounds

Retinoids, which are derivatives of vitamin A, have been studied for their anticarcinogenic effects. Administration of compounds like 13-cis retinoic acid and N-(4-hydroxyphenyl) retinamide has been shown to prolong the latency period and reduce the incidence of DMBA-induced mammary tumors in rats. nih.gov Similarly, retinyl acetate reduced tumor incidence in rats exposed to DMBA. nih.gov The inhibitory effect of retinoids on tumor growth is associated with a significant increase in cytosolic cAMP-binding and histone kinase activities, suggesting an involvement of cAMP-dependent protein kinase Type II in mediating this protective action. nih.gov

In studies on mouse skin, retinoic acid and dexamethasone were found to inhibit tumor promotion by 7-bromomethylbenz[a]anthracene (BrMBA), a structural analog of DMBA. nih.gov This inhibition was correlated with the suppression of BrMBA-induced epidermal ornithine decarboxylase activity, a key enzyme in cell proliferation. nih.gov

Intervention AgentExperimental ModelKey Findings
Retinyl Acetate DMBA-induced mammary carcinogenesis in ratsReduced tumor incidence from 100% to 48.1%. nih.gov
13-cis retinoic acid DMBA-induced mammary tumors in ratsProlonged latency periods and inhibited tumor incidence. nih.gov
N-(4-hydroxyphenyl) retinamide DMBA-induced mammary tumors in ratsProlonged latency periods and inhibited tumor incidence. nih.gov
Retinoic Acid BrMBA-promoted skin tumors in miceInhibited the formation of skin papillomas by 73%. nih.gov
Dexamethasone BrMBA-promoted skin tumors in miceInhibited the formation of skin papillomas by 100%. nih.gov

Impact of Isothiocyanates and Other Dietary Agents on Carcinogenicity

Isothiocyanates, naturally occurring compounds found in cruciferous vegetables like broccoli and cabbage, have demonstrated significant anticarcinogenic activity. nih.gov These compounds are effective in reducing the risk of cancer induced by carcinogens in animal models. nih.gov

Several isothiocyanates have been shown to inhibit DMBA-induced mammary tumor formation in rats. nih.gov Their mechanisms of action include reducing the activation of carcinogens and increasing their detoxification. nih.gov For example, benzyl isothiocyanate (BITC) and phenethyl isothiocyanate (PhnITC) showed strong inhibitory effects on DMBA-induced oral carcinomas in hamsters. joralres.com

IsothiocyanateExperimental ModelInhibitory Effect on Carcinogenesis
Benzyl isothiocyanate (BITC) DMBA-induced oral carcinoma in hamsters86% joralres.com
Phenethyl isothiocyanate (PhnITC) DMBA-induced oral carcinoma in hamsters80% joralres.com
Phenyl isothiocyanate (PhITC) DMBA-induced oral carcinoma in hamsters74% joralres.com

Other dietary agents have also been explored. Diets rich in polyunsaturated fats, such as sunflower-seed oil, when given after DMBA administration, were found to enhance carcinogenesis in female mice compared to diets with saturated fats. nih.gov This suggests that dietary choices, particularly fat composition, can influence the promotion stage of carcinogenesis. nih.gov

Modulation by Endogenous Protective Proteins (e.g., Metallothionein)

Metallothionein (MT) is a low molecular weight, metal-binding protein that plays a protective role against tumorigenesis. nih.gov Studies using MT-null mice (mice lacking the genes for MT) have demonstrated a significantly higher susceptibility to chemically induced skin carcinogenesis. nih.gov

In a two-stage skin carcinogenesis model using DMBA as the initiator, nearly all MT-null mice developed tumors, compared to only 10-40% of wild-type mice. nih.gov This indicates that MT has antitumorigenic potential during both the initiation and promotion stages of carcinogenesis. nih.gov The absence of MT also led to increased hyperplasia of the epithelium and marked inflammation, further supporting its protective function. nih.gov In MT-null mice, humoral immune function was also more susceptible to suppression by DMBA, indicating that MT protects immune function from damage caused by this carcinogen. nih.gov

Investigating Cellular Defense Mechanisms and DNA Repair Processes

Exposure to DMBA and its derivatives induces DNA damage, which triggers a complex cellular response involving DNA repair, cell cycle arrest, and in some cases, apoptosis. nih.govnih.gov DNA double-strand breaks (DSBs) are particularly cytotoxic lesions generated by DMBA. nih.gov

Cells possess several major DNA repair pathways to maintain genomic stability, including base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.gov In response to DMBA-induced damage in ovarian tissue, the ATM (ataxia-telangiectasia mutated) pathway is activated, which can lead to either apoptosis or the activation of DNA repair. nih.gov Both HR and NHEJ pathways are involved in repairing the DSBs caused by DMBA. nih.gov

The efficiency of these repair processes can be a determining factor in susceptibility to carcinogenesis. Studies have shown that mammary epithelial cells from older, parous rats exhibit a greater capacity for DNA repair per unit of damage compared to cells from young, virgin rats, which correlates with their lower susceptibility to DMBA-induced tumors. nih.gov This suggests that an enhanced ability to repair DNA damage is a crucial defense mechanism against the carcinogenic effects of compounds like 8-bromo-7,12-dimethylbenz(a)anthracene. nih.gov

Comparative Studies and Structure Activity Relationships in Benz a Anthracene Derivatives

Comparison of Carcinogenic Potency with Other Benz(a)anthracene (B33201) Isomers and Derivatives

The parent compound, benz(a)anthracene, is itself a carcinogen, though its activity is considered weak to moderate compared to some of its derivatives. nih.govepa.gov It requires metabolic activation to exert its carcinogenic effects, a process that is significantly influenced by molecular substitutions. epa.gov

The introduction of methyl groups drastically modifies this carcinogenic potential. The position of a single methyl group is a critical determinant of activity. For instance, 7,12-dimethylbenz(a)anthracene (DMBA) is a powerful organ-specific carcinogen and is substantially more potent than the parent compound. wikipedia.orgresearchgate.net Studies on monomethylated derivatives have also revealed a strong structure-activity relationship, with methylation in the bay-region generally enhancing tumorigenicity. researchgate.netresearchgate.net

Halogenation further complicates this relationship. Derivatives such as 7-bromomethyl-12-methylbenz(a)anthracene (B94385) have demonstrated significant carcinogenic activity. nih.govaacrjournals.org In studies using newborn mice, 7-bromomethyl-12-methylbenz(a)anthracene was found to be highly active in inducing lung and liver tumors, although it evoked fewer subcutaneous sarcomas at the injection site compared to 7-methylbenz(a)anthracene. nih.gov Other halogenated derivatives, like 7-chloromethyl-12-methylbenz(a)anthracene, have also been confirmed as carcinogenic. aacrjournals.orgresearchgate.net This indicates that the presence of a halogenated methyl group at position 7 can confer high carcinogenic potency.

CompoundRelative Carcinogenic PotencyKey Findings
Benz(a)anthraceneWeak/ModerateParent compound; activity is a baseline for comparison. nih.govepa.gov
7-Methylbenz(a)anthraceneHighSignificantly more tumorigenic than the parent compound. nih.gov
7,12-Dimethylbenz(a)anthracene (DMBA)Very HighA powerful, well-studied carcinogen used as a tumor initiator in research. wikipedia.orgnih.gov
7-Bromomethyl-12-methylbenz(a)anthraceneHighActive in inducing lung and liver tumors; considered a potent carcinogen. nih.govaacrjournals.org
7-Bromomethylbenz(a)anthraceneModerateAppears to be slightly less active than its methylated counterparts. nih.gov

Effects of Halogenation (e.g., Bromination) on Reactivity and Biological Activity

Halogenation, such as the introduction of a bromine atom, significantly alters the electronic properties and reactivity of the benz(a)anthracene skeleton. Bromine is an electron-withdrawing group, which can influence the metabolic pathways of the PAH. The position and nature of the halogen substituent are critical.

Studies on halogenated PAHs have shown that chlorination and bromination can strongly affect biological potency in a position-dependent manner. nih.gov Bromination can have a larger effect on potency than chlorination. nih.gov In the context of benz(a)anthracene derivatives, compounds like 7-bromomethylbenz(a)anthracene are known to be reactive, capable of binding to nucleic acids and other cellular macromolecules. nih.gov This reactivity is a key component of their mechanism of carcinogenesis.

The introduction of a bromine atom can influence the formation of reactive intermediates. For example, 7-bromomethyl-12-methylbenz(a)anthracene was found to be a potent carcinogen in rats. aacrjournals.orgresearchgate.net Its activity suggests that the brominated methyl group may act as a good leaving group, potentially facilitating the formation of a highly reactive carbonium ion that can then form covalent adducts with DNA. aacrjournals.org This high reactivity contributes directly to its biological activity and carcinogenic profile.

Influence of Methyl Group Position and Number on Carcinogenic Potential

The carcinogenic potential of benz(a)anthracene derivatives is profoundly influenced by the number and position of methyl groups. The parent molecule's weak activity is significantly enhanced by methylation. nih.gov

Number of Methyl Groups : The addition of a second methyl group, as in 7,12-dimethylbenz(a)anthracene (DMBA), creates one of the most potent chemical carcinogens known. The combined effect of two methyl groups at the 7- and 12-positions appears to be additive or even synergistic in enhancing carcinogenicity. researchgate.net

Position of Methyl Groups : The location of methyl groups is crucial. Methylation at the 7- and 12-positions yields a particularly potent carcinogen (DMBA). researchgate.net In contrast, methylation at other sites can have different effects. For example, the weak tumor-initiating activity of benz(a)anthracene was enhanced by methyl-substitution at the 6- and 8-positions. nih.gov However, introducing an 11-methyl group to the already potent DMBA to form 7,11,12-trimethylbenz(a)anthracene (B1200022) results in a decrease in tumor-initiating activity. nih.gov

The structural requirements that favor high tumorigenicity in methylated PAHs often include a methyl group in the bay region and a free peri position, both adjacent to an unsubstituted angular ring. researchgate.net This positioning is thought to enhance the formation of highly reactive dihydrodiol epoxide metabolites, which are key intermediates in PAH-induced carcinogenesis. researchgate.net

Elucidating Structural Determinants of DNA Binding Specificity and Adduct Profile

The carcinogenicity of benz(a)anthracene derivatives is intrinsically linked to their ability to be metabolically activated into electrophilic intermediates that can bind covalently to DNA, forming DNA adducts. researchgate.nettaylorandfrancis.com The structure of the derivative dictates the efficiency of this activation and the nature of the resulting adducts.

The "bay-region" theory is central to understanding the activity of these compounds. Benz(a)anthracene and its derivatives are metabolized by cellular enzymes to form reactive "bay-region" diol epoxides. epa.gov These epoxides are highly mutagenic and tumorigenic. epa.gov The bay region is the sterically hindered area between the 1 and 12 positions on the molecule. A diol epoxide formed in this region is particularly reactive and can readily form stable adducts with purine (B94841) bases in DNA. researchgate.netresearchgate.net

For 7,12-dimethylbenz(a)anthracene (DMBA), the major DNA adducts result from the reaction of its bay-region diol epoxide. nih.gov The presence of the methyl group in the bay region (at position 12) causes structural distortion, which destabilizes the epoxide and favors the ring-opening reaction that leads to the formation of a carbocation and subsequent DNA binding. researchgate.net

The specific structure of a derivative determines its adduct profile. For instance, in rats treated with DMBA, the primary adducts found in both target (mammary) and non-target (liver) tissues result from the binding of the bay-region diol-epoxide. nih.govepa.gov The presence of an 8-bromo substituent on the 7,12-dimethylbenz(a)anthracene framework would alter the electronic charge distribution across the aromatic system. This could influence the stability of the carbocation intermediates formed during metabolic activation, thereby affecting the rate and specificity of DNA adduct formation. While formation of adducts is necessary for cancer initiation, the level of adducts alone is not always sufficient to predict tumor outcome, suggesting other factors like DNA repair and cell proliferation also play critical roles. nih.gov

Future Research Directions and Unanswered Questions

Refinement of Experimental Models for Mechanistic Studies

A primary challenge in elucidating the precise mechanisms of action for compounds like 8-bromo-7,12-dimethylbenz(a)anthracene is the limitation of current experimental models. While traditional cell line studies provide initial insights, they often fail to replicate the complex, three-dimensional environment of native tissues. Future research must focus on developing and utilizing more sophisticated models to dissect its biological effects.

Organotypic models, such as 3D tumor organoids and primary human lung cell cultures grown at an air-liquid interface, offer a more physiologically relevant context. nih.govmdpi.com These models can better simulate tissue architecture and cell-cell interactions, providing a more accurate assessment of the compound's effects on processes like cell proliferation, differentiation, and carcinogenesis. nih.govmdpi.com For instance, establishing breast and lung organoid models would be invaluable for comparing the carcinogenic potential of 8-bromo-7,12-dimethylbenz(a)anthracene directly against its well-studied parent compound, DMBA. undip.ac.id

Furthermore, the development of genetically engineered animal models could provide crucial in-vivo data. Mice with specific gene knockouts for metabolic enzymes or DNA repair pathways could help pinpoint the critical molecular targets and pathways involved in the compound's toxicity. researchgate.netsemanticscholar.org An unanswered question is how the bromine substitution affects metabolic activation pathways, a question that could be addressed using models with altered expression of cytochrome P450 enzymes. semanticscholar.orgnih.gov

Table 1: Advanced Experimental Models for Future Research

Model Type Application for 8-bromo-7,12-dimethylbenz(a)anthracene Key Unanswered Questions Addressed
3D Organoids Assess carcinogenic potential and tissue-specific toxicity in a physiologically relevant context. Does the compound induce a proliferative phenotype in human breast or lung tissues? nih.gov
Air-Liquid Interface Cultures Investigate respiratory toxicity and metabolic activation in primary human bronchial epithelial cells. mdpi.com What are the primary metabolic pathways in the human lung?
Genetically Engineered Mice Elucidate the role of specific genes (e.g., metabolic enzymes, DNA repair) in the compound's mechanism of action. Is the aryl hydrocarbon receptor (AhR) pathway essential for its toxicity? semanticscholar.org

| Humanized Liver Models | Study human-specific metabolism and the formation of potentially toxic metabolites. | Are the metabolites different from those of the parent compound, DMBA? nih.gov |

Advanced Omics Approaches to Elucidate Downstream Effects

The downstream cellular consequences of exposure to 8-bromo-7,12-dimethylbenz(a)anthracene are currently unknown. Advanced "omics" technologies provide powerful, unbiased tools to explore these effects on a global scale. nih.govresearchgate.net Integrating genomics, transcriptomics, proteomics, and metabolomics can create a comprehensive picture of the molecular perturbations induced by this compound.

Transcriptomics (RNA-Seq): This can identify genome-wide changes in gene expression following exposure. Key questions include: Does the compound alter the expression of genes involved in xenobiotic metabolism, oxidative stress, autophagy, or cell cycle regulation? nih.gov Studies on DMBA have shown alterations in the expression of various microRNAs and the mTORC1 gene, providing a template for investigating the 8-bromo derivative. nih.gov

Proteomics: This approach can identify changes in protein expression and post-translational modifications, revealing the functional consequences of altered gene expression. It can help determine if the compound affects key signaling pathways, such as the interleukin-2 (B1167480) pathway, which is known to be disrupted by DMBA. nih.gov

Metabolomics: By analyzing the profile of small-molecule metabolites, this technique can reveal disruptions in cellular metabolism and identify specific biomarkers of exposure or effect. nih.gov This is crucial for understanding how the compound might alter cellular energy pathways to support a proliferative phenotype. undip.ac.id

These omics approaches can provide a systems-level understanding of the compound's mechanism, moving beyond a single-target focus and revealing complex interaction networks. nih.govresearchgate.net

Development of Novel Synthetic Routes for Underexplored Derivatives

The current understanding of 8-bromo-7,12-dimethylbenz(a)anthracene is hampered by a lack of readily available compound and its derivatives for extensive testing. Therefore, the development of novel, efficient, and scalable synthetic routes is a critical area for future research. Modern synthetic chemistry offers numerous strategies to construct complex PAHs. acs.org

Recent advances include palladium-catalyzed annulation methods, which allow for the construction of PAHs from smaller aromatic fragments, and transient directing group strategies for C-H functionalization. acs.orgrsc.org Applying these methods could provide a more direct and higher-yielding pathway to 8-bromo-7,12-dimethylbenz(a)anthracene compared to classical multi-step syntheses.

Moreover, a robust synthetic platform would enable the creation of a library of related, yet underexplored, derivatives. This could include other halogenated analogs (fluoro, chloro), as well as derivatives with different functional groups at various positions on the benz(a)anthracene (B33201) core. Such a library would be essential for conducting detailed structure-activity relationship (SAR) studies to determine how the position and nature of substituents influence biological activity and toxicity.

Table 2: Modern Synthetic Strategies for PAH Derivatives

Synthetic Method Description Potential Application
Palladium-Catalysed Annulation [3+3] annulation methods to construct PAHs from smaller aromatic boronic esters and dibromo-aromatics. rsc.org Efficient synthesis of the core benz(a)anthracene skeleton.
Transient Directing Groups A strategy for direct arylation of arenes via C-H functionalization, followed by cycloaromatization. acs.org Direct introduction of aryl groups to build the polycyclic system.
Scholl Reaction An acid-mediated oxidative coupling of aromatic C-H bonds to form larger, fused PAHs. chemistryviews.orgresearchgate.net Final cyclization step to create the planar aromatic structure.

| Photocyclization | Use of light and an oxidant to induce cyclization in precursor molecules. nih.gov | A mild method for forming fused aromatic rings. |

Integration of Computational and Experimental Data for Predictive Modeling

Given the vast number of PAH derivatives and the cost of comprehensive experimental testing, integrating computational and experimental data is essential for developing predictive toxicological models. chemrxiv.org In silico approaches can be used to predict the physicochemical properties, metabolic fate, and potential toxicity of 8-bromo-7,12-dimethylbenz(a)anthracene and its analogs. doaj.org

Computational spectroscopy can help predict the spectral properties of these molecules, aiding in their identification and characterization. nasa.gov Molecular modeling can be employed to simulate the interaction of the compound with biological targets, such as the aryl hydrocarbon receptor (AhR) or metabolic enzymes, to predict binding affinity and potential for activation or inhibition. nih.gov

The data generated from these computational studies can then be used to prioritize compounds for experimental validation. For example, a model might predict that a specific derivative is likely to be a potent activator of a particular toxicological pathway. This hypothesis can then be tested using the refined experimental models described in section 7.1. This iterative cycle of computational prediction followed by experimental validation is a powerful strategy for efficiently mapping the toxicological landscape of underexplored PAH derivatives and building robust predictive models for risk assessment. mdpi.comnasa.gov

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